molecular formula C19H14N2O2 B1196993 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone CAS No. 479077-76-4

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

Cat. No. B1196993
CAS RN: 479077-76-4
M. Wt: 302.3 g/mol
InChI Key: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone”, also known as CIL-102, is a major active agent of the alkaloid derivative of Camptotheca acuminata . It has valuable biological properties, including anti-tumorigenic activity .


Molecular Structure Analysis

The molecular formula of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is C19H14N2O2 . The InChI and Canonical SMILES representations provide more detailed structural information .


Chemical Reactions Analysis

The specific chemical reactions involving “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” are not explicitly detailed in the retrieved papers .


Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is 302.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 .

Scientific Research Applications

Anti-Tumorigenic Activity

CIL-102 is a major active agent of Camptotheca acuminata’s alkaloid derivative, and its anti-tumorigenic activity has been reported in many types of cancer . This valuable biological property of the agent makes it a potential candidate for cancer treatment.

2. Inhibition of Cell Migration and Invasiveness in Colorectal Cancer Cells Research has shown that CIL-102 treatment not only increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), but it also decreases cell migration and invasiveness in DLD-1 cells . This suggests that CIL-102 could be used to inhibit the migration and invasiveness of colorectal cancer cells.

Induction of Cell Apoptosis

CIL-102 has been found to induce cell apoptosis in human gastric cancer cells . This means that it can trigger the programmed death of cancer cells, which is a crucial aspect of cancer treatment.

Increase in ROS Production

CIL-102 treatment has been associated with increased ROS production . ROS, or reactive oxygen species, are chemically reactive molecules containing oxygen. Excessive amounts of these can damage cell structures and lead to cell death.

5. Induction of Cell Cycle G2/M Arrest Through the inactivation of CDK1/cyclin B1, CIL-102 treatment has been found to induce the cell cycle G2/M arrest of gastric cancer cells . This means that it can halt the cell cycle in the G2/M phase, preventing the cells from dividing and thus inhibiting the growth of the cancer.

Upregulation of ERP29 and FUMH

CIL-102 has been found to upregulate ERP29 and FUMH, inhibiting the migration and invasiveness of colorectal cancer cells . ERP29 and FUMH are proteins that play a role in various cellular processes, and their upregulation could potentially be used to inhibit the progression of colorectal cancer.

Mechanism of Action

CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .

Target of Action

CIL-102’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .

Mode of Action

CIL-102 interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, CIL-102 upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .

Biochemical Pathways

CIL-102 affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .

Pharmacokinetics

The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

CIL-102’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .

Action Environment

The environment in which CIL-102 acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, CIL-102 derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .

Future Directions

The future directions for the research and application of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” are not explicitly detailed in the retrieved papers .

properties

IUPAC Name

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328052
Record name CIL-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

CAS RN

479077-76-4
Record name CIL-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In addition, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone oxime (a hydroxyimino derivative of compound 1, referred to as compound 2 hereinafter) and (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-methyloxime (a methoxyimino derivative of compound 1, referred to as compound 3 hereinafter) were also shown to have an antiproliferative potency comparable to that of amsacrine. The applicants even further found that compound 1 is able to induce mitotic arrest and apoptosis by binding to tubulin and inhibiting tubulin polymerization (Huang Y. T. et al. (2005), J. Med. Chem., 280:2771-2779).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methoxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone (compound 1) was prepared according to the method as described in Example 4 of U.S. Pat. No. 6,750,223 B2. The thus obtained compound 1 (0.30 g, 1 mmol), 2-aminoethoxyamine.HCl (0.28 g, 2.5 mmol), and K2CO3 (0.69 g, 5.0 mmol) were added into EtOH (10 mL). The resultant mixture was subjected to reflux for 4 hours (TLC monitoring), followed by evaporation under reduced pressure. The residue thus acquired was dissolved in CH2Cl2 (50 mL). The CH2Cl2 layer was washed sequentially with H2O and brine, was dried using Na2SO4, and was subjected to an evaporation treatment. The resultant residue was purified via flash column chromatography (MeOH/CH2Cl2=1/50), followed by recrystallization from EtOH. The title compound 13a as a light yellow solid (0.45 g, 96% yield) was obtained.
[Compound]
Name
6,750,223 B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.28 g
Type
reactant
Reaction Step Four
Name
Quantity
0.69 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 2
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.